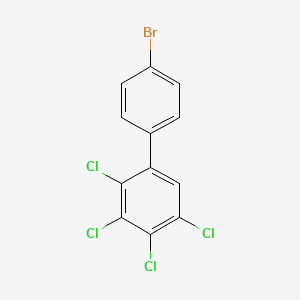

1,1'-Biphenyl, 4'-bromo-2,3,4,5-tetrachloro-

Description

The compound 1,1'-Biphenyl, 4'-bromo-2,3,4,5-tetrachloro- (hypothetical structure based on nomenclature) is a polyhalogenated biphenyl featuring four chlorine atoms at positions 2, 3, 4, and 5 on one phenyl ring and a bromine atom at position 4' on the opposing ring. While direct experimental data for this compound are absent in the provided evidence, its properties can be inferred through comparisons with structurally similar chlorinated and brominated biphenyls.

Properties

CAS No. |

82845-25-8 |

|---|---|

Molecular Formula |

C12H5BrCl4 |

Molecular Weight |

370.9 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2,3,4,5-tetrachlorobenzene |

InChI |

InChI=1S/C12H5BrCl4/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H |

InChI Key |

DIWVWXQAIZHGHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Sequential Electrophilic Substitution

The synthesis of polyhalogenated biphenyls often relies on stepwise electrophilic substitution. For 1,1'-biphenyl, 4'-bromo-2,3,4,5-tetrachloro-, chlorination typically precedes bromination due to bromine’s higher reactivity and selectivity under controlled conditions. A patent by EP2513046B1 demonstrates the use of sodium bromate (NaBrO₃) and sodium bisulfite (NaHSO₃) in brominating methyl-substituted biphenyls. This oxidative system generates in situ brominating agents, achieving 93% yield for 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile in cyclohexane or carbon tetrachloride. Adapting this method, chlorination could be performed first using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like aluminum chloride (AlCl₃).

Friedel-Crafts Acylation and Reduction

CN108129258B outlines a synthesis route for 4-bromo-4'-propylbiphenyl starting with Friedel-Crafts acylation of biphenyl using propionyl chloride and AlCl₃. The resulting ketone is reduced to an alcohol using sodium borohydride (NaBH₄) and subsequently hydrogenated. While this patent focuses on propyl and bromo substituents, the methodology suggests that pre-functionalization of biphenyl with directing groups (e.g., acyl) could facilitate regioselective chlorination. For instance, introducing chlorine at the 2,3,4,5-positions might leverage steric and electronic effects from a meta-directing group before bromination at the 4'-position.

Optimized Reaction Pathways

Bromination of Chlorinated Intermediates

A critical challenge lies in achieving selective bromination after introducing multiple chlorine atoms. The EP2513046B1 protocol employs a biphasic solvent system (e.g., cyclohexane/water) to control reaction kinetics. For the target compound, a chlorinated biphenyl intermediate could undergo bromination using NaBrO₃/NaHSO₃ in a non-polar solvent (e.g., dichloroethane) at 0–10°C to minimize side reactions. Table 1 compares bromination conditions from analogous syntheses.

Table 1: Bromination Conditions for Halogenated Biphenyls

| Substrate | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Methylbiphenyl-2-carbonitrile | NaBrO₃/NaHSO₃ | Cyclohexane | 25°C | 93% | |

| 4'-Propylbiphenyl | HBr/H₂O₂ | Acetic acid | 40°C | 57% |

Chlorination Methods

Chlorination of biphenyl derivatives requires careful control to avoid over-chlorination. Sulfuryl chloride (SO₂Cl₂) in dichloromethane with catalytic FeCl₃ is a standard method, but achieving tetrachlorination at 2,3,4,5-positions may require iterative steps. Alternatively, radical chlorination using Cl₂ under UV light could enhance reactivity at electron-rich positions, though this approach risks non-selective substitution.

Catalytic Systems and Solvent Effects

Role of Lewis Acids

AlCl₃ is widely used in Friedel-Crafts reactions to activate electrophiles. For chlorination, combining AlCl₃ with SO₂Cl₂ could enhance electrophilic character, directing chlorine to meta/para positions relative to existing substituents. However, excessive AlCl₃ may lead to undesired side reactions, necessitating stoichiometric precision.

Solvent Selection

Non-polar solvents (e.g., cyclohexane, dichloroethane) improve halogenation selectivity by stabilizing transition states and reducing ionic byproducts. Polar aprotic solvents like tetrahydrofuran (THF) are preferred for reduction steps involving NaBH₄, as evidenced in CN108129258B.

Work-Up and Purification

Quenching and Phase Separation

Post-reaction quenching with water is critical to terminate halogenation. EP2513046B1 highlights cooling the reaction mixture to 0°C before water addition to prevent exothermic side reactions. Biphasic systems (organic/water) simplify isolation, with the organic layer washed repeatedly to remove acidic residues.

Recrystallization and Drying

Recrystallization from ethyl acetate/petroleum ether yields high-purity products. For the target compound, a similar protocol using dichloromethane/hexane could isolate crystalline 1,1'-biphenyl, 4'-bromo-2,3,4,5-tetrachloro- after bromination.

Chemical Reactions Analysis

1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to its biological activity and potential effects on living organisms.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.

Industry: It can be used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- involves its interaction with molecular targets through its halogen substituents. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, where they influence the reactivity of the biphenyl core. The compound may also undergo radical reactions, where the halogen atoms are involved in the formation of reactive intermediates .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of the target compound and its analogs:

Key Observations :

- Molecular Weight : Bromine substitution increases molecular weight by ~43 g/mol compared to fully chlorinated analogs (e.g., PCB 61 vs. the brominated analog).

- Substituent Position : The position of halogens significantly impacts reactivity and toxicity. For example, PCB 77 (3,3',4,4'-Cl) is a dioxin-like congener with high aryl hydrocarbon receptor affinity, whereas PCB 61 (2,3,4,5-Cl) lacks this activity .

Chemical Reactivity and Stability

- Chlorinated Biphenyls : Fully chlorinated biphenyls like PCB 61 exhibit high thermal and chemical stability due to strong C-Cl bonds. They resist hydrolysis and oxidative degradation under ambient conditions .

- Brominated Analogs: Bromine’s larger atomic radius and weaker bond strength (vs. Cl) may increase reactivity. notes that brominated-chlorinated biphenyls (e.g., 4’-bromo-3,3’,4,5-tetrachlorobiphenyl) undergo selective debromination and Br-Cl substitution in acidic environments with FeCl₃, suggesting reduced persistence compared to fully chlorinated analogs .

Metabolic Pathways

- PCB 61 Metabolism: In vitro studies show that phenobarbital-induced rat liver microsomes hydroxylate PCB 61 to form 3-hydroxy-TCB as the primary metabolite (90% yield), with minor dihydroxy products. This suggests a mechanism involving direct hydroxylation and arene oxide intermediates .

- Brominated Analogs: Bromine’s electron-withdrawing effects may alter metabolic pathways.

Environmental and Toxicological Implications

- Environmental Persistence : Fully chlorinated biphenyls (e.g., PCB 61) are highly persistent due to resistance to microbial degradation. Brominated analogs may degrade faster under specific conditions (e.g., acidic industrial waste streams) via debromination .

- Toxicity: PCB 77 (3,3',4,4'-Cl) is a known dioxin-like compound with high toxicity, while PCB 61 is less toxic. Bromine substitution could modulate toxicity by altering binding to biological receptors or influencing metabolite profiles .

Biological Activity

1,1'-Biphenyl, 4'-bromo-2,3,4,5-tetrachloro-, also known as 4'-Bromo-2,3,4,5-tetrachloro-1,1'-biphenyl (CAS No. 82845-25-8), is a chlorinated biphenyl compound with significant implications in biological research. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and endocrine disruption.

Chemical Structure and Properties

The molecular formula for this compound is , indicating the presence of four chlorine atoms and one bromine atom attached to a biphenyl structure. The structural complexity contributes to its biological interactions and effects.

Anticancer Properties

Research has indicated that chlorinated biphenyls can exhibit various degrees of cytotoxicity against different cancer cell lines. Notably:

- Cell Viability Studies : In studies involving human liver cancer cells (HepG2), chlorinated biphenyls have shown significant inhibition of cell growth. For instance, compounds with similar structures have demonstrated IC50 values ranging from 3 to 11 μM against specific enzymes such as α-glucosidase .

- Mechanisms of Action : The anticancer mechanisms are often linked to the induction of apoptosis through pathways that involve reactive oxygen species (ROS) generation and modulation of key signaling pathways like PI3K/Akt/mTOR .

Endocrine Disruption

1,1'-Biphenyl, 4'-bromo-2,3,4,5-tetrachloro- has been classified under endocrine-disrupting chemicals (EDCs). These compounds can interfere with hormonal functions:

- Binding Affinity : Studies have shown that chlorinated biphenyls can bind to estrogen receptors and potentially disrupt normal hormonal signaling pathways . This interaction raises concerns regarding their environmental persistence and bioaccumulation.

Study on Cytotoxicity

A study published in MDPI evaluated the cytotoxic effects of various chlorinated compounds on several cancer cell lines. The findings indicated that certain derivatives of biphenyls exhibited potent inhibitory effects on cell growth across multiple cancer types:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 4'-Bromo-2,3,4,5-tetrachloro-1,1'-biphenyl | 10 | HepG2 |

| Other Chlorinated Biphenyls | Varies | Multiple Lines |

Endocrine Disruption Assessment

Another significant study focused on the endocrine-disrupting potential of chlorinated compounds. It highlighted the binding affinity of these compounds to estrogen receptors:

| Compound | Binding Affinity (kcal/mol) | Effect on Hormonal Activity |

|---|---|---|

| 4'-Bromo-2,3,4,5-tetrachloro-1,1'-biphenyl | -9.7 | Disruption observed |

| Other EDCs | Varies | Varies |

Q & A

Q. How can AI-driven automation improve synthesis optimization for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.